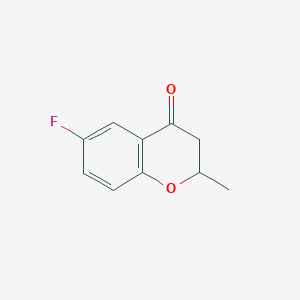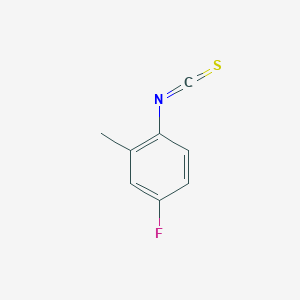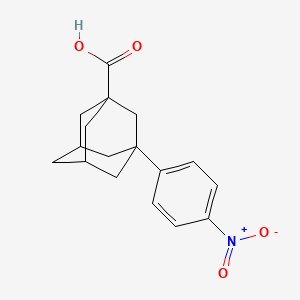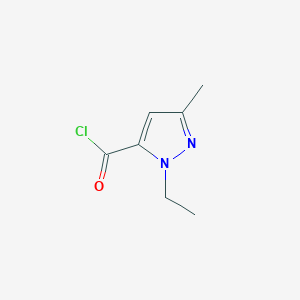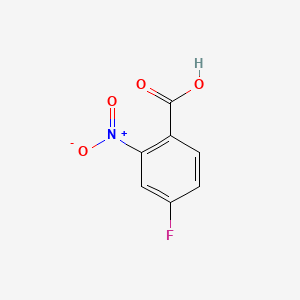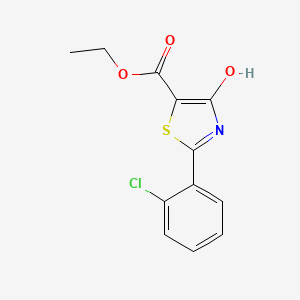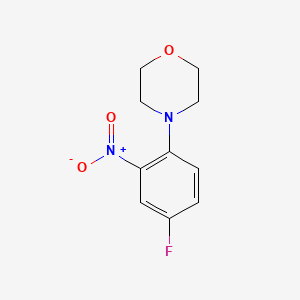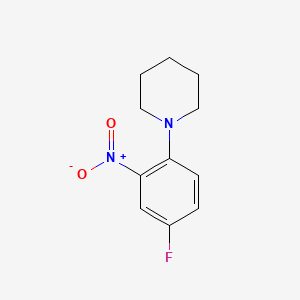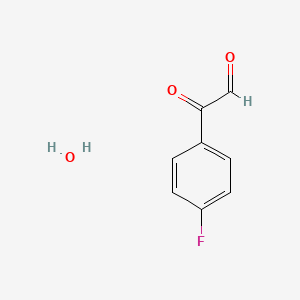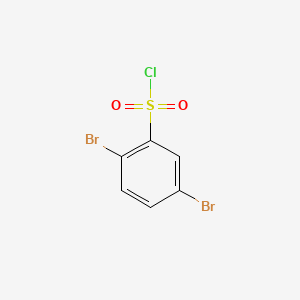
Magnesium trifluoromethanesulfonate
Vue d'ensemble
Description
Magnesium trifluoromethanesulfonate, also known as Magnesium triflate, is used as a component of the electrolyte . It is a Lewis acid that results in largely decreased and reversed enantioselectivities . It is an important reagent in organic synthesis due to its high Lewis acidity and excellent solubility in organic solvents .
Synthesis Analysis
Magnesium trifluoromethanesulfonate can be synthesized by reacting magnesium oxide or magnesium hydroxide with trifluoromethanesulfonic acid (OTfH) in an organic solvent, such as dichloromethane or tetrahydrofuran . The reaction is usually carried out at room temperature under an inert atmosphere, such as nitrogen or argon .
Molecular Structure Analysis
The linear formula of Magnesium trifluoromethanesulfonate is (CF3SO3)2Mg . Its molecular weight is 322.44 .
Chemical Reactions Analysis
Magnesium trifluoromethanesulfonate is widely used as a catalyst, coupling agent, and Lewis acid in various reactions . It can activate aryl and vinyl halides to form carbon-carbon bonds with aryl and vinyl boronic acids, alkynes, and organotin compounds, respectively . It can also catalyze the cross-coupling of aryl or vinyl halides with Grignard reagents or organolithium compounds .
Physical And Chemical Properties Analysis
Magnesium trifluoromethanesulfonate is a white crystalline powder . It is a hygroscopic compound that readily absorbs moisture from the air . It is soluble in many organic solvents, including ethyl acetate, dichloromethane, and tetrahydrofuran .
Applications De Recherche Scientifique
1. Application in Electrolytes for Magnesium-Sulfur Batteries
- Summary of Application: Magnesium trifluoromethanesulfonate is used as a component of the electrolyte in rechargeable magnesium-sulfur (Mg-S) batteries . The electrolyte is based on Mg(CF3SO3)2-AlCl3 dissolved in tetrahydrofuran and tetraglyme mixed solvents .
- Methods of Application: The electrolyte is prepared by dissolving Mg(CF3SO3)2 and AlCl3 in a mixture of tetrahydrofuran and tetraglyme . The electrolyte is then used in the Mg-S battery.
- Results or Outcomes: This electrolyte exhibits a low overpotential for overall Mg deposition and dissolution, moderate anodic stability, and a suitable ionic conductivity . More importantly, this electrolyte modulated by Li-salt additives exhibits good compatibility with S cathode and can be applicable for Mg-S batteries .
2. Application as a Lewis Acid
- Summary of Application: Magnesium trifluoromethanesulfonate acts as a Lewis acid in various reactions . It is widely used as a catalyst, coupling agent, and Lewis acid in various reactions .
- Methods of Application: Magnesium trifluoromethanesulfonate can be used in various reactions such as Friedel-Crafts reactions, where it can activate alkyl or acyl halides to attack the aromatic ring and form a new carbon-carbon bond .
- Results or Outcomes: The use of magnesium trifluoromethanesulfonate as a Lewis acid can result in largely decreased and reversed enantioselectivities .
3. Application in Organic Synthesis
- Summary of Application: Magnesium trifluoromethanesulfonate is an important reagent in organic synthesis due to its high Lewis acidity and excellent solubility in organic solvents .
- Methods of Application: It can be used in various reactions such as coupling reactions, Friedel-Crafts reactions, epoxide ring-opening reactions, and asymmetric catalysis .
- Results or Outcomes: The use of magnesium trifluoromethanesulfonate in these reactions can lead to the formation of new carbon-carbon bonds, the opening of epoxide rings, and the induction of a chiral environment around the substrate .
4. Application in Semihydrogenation of Alkynes
- Summary of Application: Magnesium trifluoromethanesulfonate is used in the semihydrogenation of alkynes . It is employed as an efficient catalyst in the hydroboration of aryl, alkyl, and alicyl epoxides with pinacolborane (HBpin), affording Z-alkenes and alkanes as products, respectively, with excellent yields and selectivities .
- Methods of Application: The magnesium trifluoromethanesulfonate is used as a catalyst in the reaction of alkynes with hydrogen to form alkenes .
- Results or Outcomes: The use of magnesium trifluoromethanesulfonate in these reactions can lead to the formation of Z-alkenes and alkanes with excellent yields and selectivities .
5. Application in Asymmetric Synthesis
- Summary of Application: Magnesium trifluoromethanesulfonate can act as a chiral Lewis acid in asymmetric catalysis, such as aldol, Mannich, and Diels-Alder reactions .
- Methods of Application: Mg(OTf)2 can coordinate with the carbonyl or imine group of the substrate and induce a chiral environment around it .
- Results or Outcomes: The use of magnesium trifluoromethanesulfonate in these reactions can lead to the formation of chiral products .
6. Application in Material Science
- Summary of Application: Magnesium trifluoromethanesulfonate is used as a component of the electrolyte in rechargeable magnesium–sulfur (Mg–S) batteries .
- Methods of Application: The electrolyte is prepared by dissolving Mg(CF3SO3)2 in tetrahydrofuran and tetraglyme mixed solvents .
- Results or Outcomes: This electrolyte exhibits a low overpotential for overall Mg deposition and dissolution, moderate anodic stability, and a suitable ionic conductivity .
7. Application in Suzuki-Miyaura, Sonogashira, and Stille Coupling Reactions
- Summary of Application: Magnesium trifluoromethanesulfonate is a versatile coupling agent for various reactions, such as Suzuki-Miyaura, Sonogashira, and Stille coupling reactions .
- Methods of Application: It can activate aryl and vinyl halides to form carbon-carbon bonds with aryl and vinyl boronic acids, alkynes, and organotin compounds, respectively . Mg(OTf)2 can also catalyze the cross-coupling of aryl or vinyl halides with Grignard reagents or organolithium compounds .
- Results or Outcomes: The use of magnesium trifluoromethanesulfonate in these reactions can lead to the formation of new carbon-carbon bonds .
8. Application in Biodegradable Gel Polymer Electrolyte Membranes
- Summary of Application: Magnesium trifluoromethanesulfonate is used in the development of biodegradable gel polymer electrolyte membranes for Mg-ion battery applications .
- Methods of Application: Poly (vinyl alcohol)/magnesium trifluoromethanesulfonate/1-ethyl-3-methylimidazolium trifluoromethanesulfonate (PVA/Mg (Tf)2 /EMITf) membranes of different compositions are prepared by solution casting .
- Results or Outcomes: The optimal membrane has a high room-temperature conductivity of 2.10 × 10−4 S cm−1 . The membrane exhibits a wide electrochemical stability window (~5 V) .
9. Application in Energy Conversion and Storage
- Summary of Application: Magnesium trifluoromethanesulfonate is used in the development of rechargeable magnesium–sulfur batteries .
- Methods of Application: A novel electrolyte based on magnesium trifluoromethanesulfonate (Mg(CF3SO3)2)–AlCl3–MgCl2–anthracene–LiCl is dissolved in THF and tetraglyme .
- Results or Outcomes: This electrolyte exhibits a low overpotential for overall Mg deposition and dissolution, moderate anodic stability, and a suitable ionic conductivity .
Safety And Hazards
Orientations Futures
Magnesium trifluoromethanesulfonate is gaining popularity in the field of rechargeable batteries . It has been used in the development of a new electrolyte for rechargeable magnesium-sulfur (Mg-S) batteries . The rational formulation of the new electrolyte could provide a new avenue for simply prepared Mg electrolytes of Mg-S and rechargeable magnesium batteries .
Propriétés
IUPAC Name |
magnesium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O3S.Mg/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQRBEVTLZHKEA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6MgO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370135 | |
| Record name | Magnesium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium trifluoromethanesulfonate | |
CAS RN |
60871-83-2 | |
| Record name | Magnesium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



